N-(2-ethoxyphenyl)pyridine-4-carboxamide
Description
N-(2-Ethoxyphenyl)pyridine-4-carboxamide is a pyridine-4-carboxamide derivative featuring an ethoxy-substituted phenyl ring.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-13-6-4-3-5-12(13)16-14(17)11-7-9-15-10-8-11/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
YFBPPTLVICQMII-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural variations and their impacts:
Key Observations:
- Electron Effects: Ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups donate electrons, enhancing aromatic ring reactivity, whereas nitro (–NO₂) withdraws electrons, altering electronic landscapes .
- Lipophilicity : Adamantyl and acetyl groups increase logP values, favoring membrane permeability, while polar groups like nitro reduce it .
- Steric Effects : Bulky substituents (e.g., adamantyl) hinder molecular packing in crystals, as seen in X-ray studies .
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